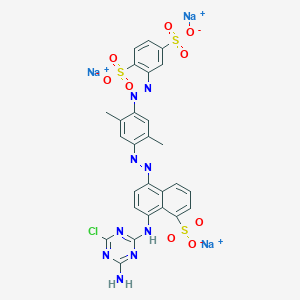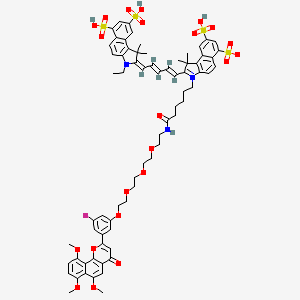
Cyp1B1-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp1B1-IN-6 is a chemical compound known for its inhibitory effects on the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 1B1 is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including the activation of procarcinogens. The inhibition of CYP1B1 is of significant interest in the field of cancer research, as this enzyme is often overexpressed in various tumors and is involved in the bioactivation of carcinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyp1B1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against CYP1B1. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to maximize the reaction rate and yield.
Catalysts and Reagents: Selecting appropriate catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: Cyp1B1-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
Cyp1B1-IN-6 has a wide range of scientific research applications, including:
Cancer Research: As an inhibitor of CYP1B1, this compound is used to study the role of this enzyme in cancer progression and to develop potential cancer therapies.
Drug Metabolism Studies: The compound is used to investigate the metabolism of drugs that are substrates of CYP1B1, helping to understand drug interactions and efficacy.
Biochemical Research: The compound is used to study the biochemical pathways involving CYP1B1 and its role in various physiological processes.
Mechanism of Action
Cyp1B1-IN-6 exerts its effects by binding to the active site of the CYP1B1 enzyme, thereby inhibiting its catalytic activity. This inhibition prevents the enzyme from metabolizing its substrates, including procarcinogens and other xenobiotics. The molecular targets and pathways involved include:
Aryl Hydrocarbon Receptor Pathway: CYP1B1 is induced by the aryl hydrocarbon receptor, and its inhibition by this compound can modulate this pathway.
Reactive Oxygen Species (ROS) Production: Inhibition of CYP1B1 can reduce the production of ROS, which are involved in oxidative stress and carcinogenesis.
Comparison with Similar Compounds
Cyp1B1-IN-6 can be compared with other CYP1B1 inhibitors, such as:
Tetramethoxystilbene (TMS): Another potent CYP1B1 inhibitor used in cancer research.
Flavonoids: Natural compounds like quercetin and kaempferol that inhibit CYP1B1 and have anti-inflammatory properties.
Uniqueness: this compound is unique due to its high specificity and potency in inhibiting CYP1B1 compared to other inhibitors. Its synthetic accessibility and potential for structural modifications make it a valuable tool in research and therapeutic development.
Properties
Molecular Formula |
C71H76FN3O22S4 |
|---|---|
Molecular Weight |
1470.6 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-3-[6-[2-[2-[2-[2-[3-fluoro-5-(6,7,10-trimethoxy-4-oxobenzo[h]chromen-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate |
InChI |
InChI=1S/C71H76FN3O22S4/c1-9-74-53-21-19-48-50(37-46(98(78,79)80)39-60(48)100(84,85)86)67(53)70(2,3)62(74)16-12-10-13-17-63-71(4,5)68-51-38-47(99(81,82)83)40-61(101(87,88)89)49(51)20-22-54(68)75(63)26-15-11-14-18-64(77)73-25-27-93-28-29-94-30-31-95-32-33-96-45-35-43(34-44(72)36-45)58-42-55(76)52-41-59(92-8)65-56(90-6)23-24-57(91-7)66(65)69(52)97-58/h10,12-13,16-17,19-24,34-42H,9,11,14-15,18,25-33H2,1-8H3,(H4-,73,77,78,79,80,81,82,83,84,85,86,87,88,89) |
InChI Key |
QOJJYJBQTOBJGR-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCOCCOCCOCCOC7=CC(=CC(=C7)C8=CC(=O)C9=C(O8)C1=C(C=CC(=C1C(=C9)OC)OC)OC)F)(C)C |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCOCCOCCOCCOC7=CC(=CC(=C7)C8=CC(=O)C9=C(O8)C1=C(C=CC(=C1C(=C9)OC)OC)OC)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



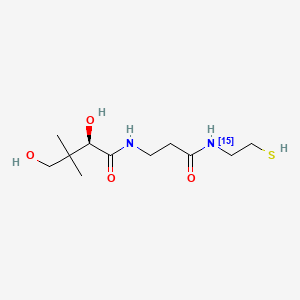
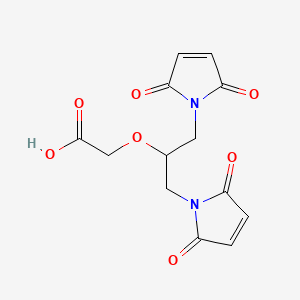
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
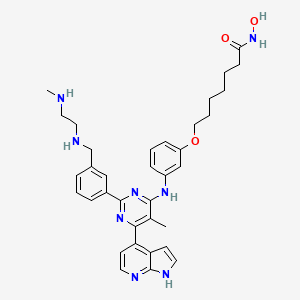
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
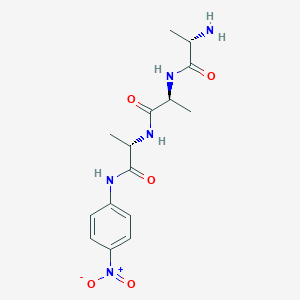

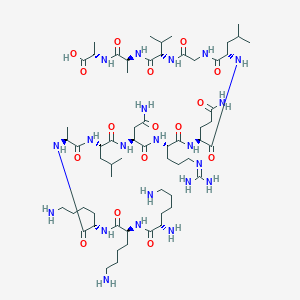
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
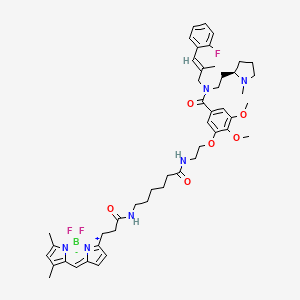
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
